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Compound of Interest

Compound Name: N-(2,4-Dinitrophenyl)glycine

Cat. No.: B1671900 Get Quote

Introduction

N-terminal sequencing is a fundamental technique in protein analysis, providing crucial

information about the identity and structure of proteins and peptides. The Sanger method,

developed by Frederick Sanger, was the first successful protein sequencing technique and

remains a classic method for identifying the N-terminal amino acid of a polypeptide chain.[1][2]

This method utilizes 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, to

specifically label the free α-amino group at the N-terminus. Subsequent acid hydrolysis cleaves

all peptide bonds, releasing the amino acids. The N-terminal amino acid, however, remains

attached to the 2,4-dinitrophenyl (DNP) group, forming a stable, colored DNP-amino acid

derivative that can be identified by chromatography.[1][2]

Principle of the Method

The Sanger method is a destructive, multi-step process that involves three key stages:

Derivatization: The peptide is reacted with FDNB under mildly alkaline conditions. The

nucleophilic N-terminal α-amino group attacks the FDNB molecule, displacing the fluorine

atom and forming a covalent bond. This results in a peptide with a DNP group attached to its

N-terminal amino acid.

Hydrolysis: The DNP-labeled peptide is subjected to strong acid hydrolysis, which breaks all

the peptide bonds and releases the constituent amino acids. The bond between the DNP

group and the N-terminal amino acid is resistant to this hydrolysis.
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Identification: The resulting mixture contains free amino acids and the DNP-labeled N-

terminal amino acid. The DNP-amino acid is then separated and identified, typically by

chromatographic techniques such as Thin Layer Chromatography (TLC) or High-

Performance Liquid Chromatography (HPLC).

Experimental Protocols
Materials and Reagents

Peptide sample

1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent)

Sodium bicarbonate (NaHCO₃)

Ethanol

Diethyl ether

Hydrochloric acid (HCl), 6 M

Standard DNP-amino acids

TLC plates (Silica gel G)

HPLC column (e.g., C18 reverse-phase)

Solvents for chromatography (e.g., ethanol, acetone, water, acetonitrile, trifluoroacetic acid)

Protocol 1: Derivatization of the Peptide with FDNB
This protocol is a general guideline and may require optimization depending on the specific

peptide.

Sample Preparation: Dissolve the peptide sample in a suitable buffer, such as 0.1 M sodium

bicarbonate solution (pH ~8.5-9.0). The concentration of the peptide will depend on the

sensitivity of the detection method.

FDNB Solution: Prepare a fresh solution of FDNB in ethanol (e.g., 5% v/v).
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Reaction: To the peptide solution, add an excess of the FDNB solution. A typical molar ratio

of FDNB to peptide is 2:1 or higher.

Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours

in the dark to prevent photodegradation of the DNP group.

Precipitation of DNP-Peptide: After the reaction is complete, the DNP-peptide can be

precipitated. For larger peptides, this can be achieved by adding a small amount of acid to

lower the pH, followed by centrifugation. For smaller peptides, the solvent may be

evaporated.

Washing: Wash the precipitated DNP-peptide with diethyl ether to remove unreacted FDNB.

Repeat the washing step two to three times.

Drying: Dry the DNP-peptide pellet under vacuum.

Protocol 2: Acid Hydrolysis of the DNP-Peptide
Hydrolysis Preparation: Place the dried DNP-peptide in a hydrolysis tube.

Acid Addition: Add 6 M HCl to the tube. The volume will depend on the amount of DNP-

peptide. Ensure the peptide is fully submerged.

Sealing: Seal the tube under vacuum to prevent oxidation of amino acids.

Hydrolysis: Heat the sealed tube at 110°C for 12-24 hours. The optimal hydrolysis time may

vary depending on the peptide sequence.

Drying: After hydrolysis, cool the tube and carefully open it. Dry the hydrolysate under

vacuum to remove the HCl.

Protocol 3: Identification of the DNP-Amino Acid by Thin
Layer Chromatography (TLC)

Sample Preparation: Dissolve the dried hydrolysate in a small volume of a suitable solvent,

such as acetone or a mixture of acetone and ethanol.
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Spotting: Spot the sample onto a silica gel TLC plate alongside a mixture of standard DNP-

amino acids.

Development: Develop the TLC plate in a chamber containing an appropriate mobile phase.

A common solvent system is a mixture of ethanol, acetone, and water.[3][4]

Visualization: DNP-amino acids are yellow and can be visualized directly.

Identification: Identify the N-terminal DNP-amino acid by comparing its retention factor (Rf)

value to that of the standards.

Protocol 4: Identification of the DNP-Amino Acid by
High-Performance Liquid Chromatography (HPLC)

Sample Preparation: Dissolve the dried hydrolysate in the HPLC mobile phase.

Injection: Inject the sample and a mixture of standard DNP-amino acids onto a reverse-

phase HPLC column (e.g., C18).

Elution: Elute the DNP-amino acids using a gradient of an organic solvent (e.g., acetonitrile)

in an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).

Detection: Monitor the elution of DNP-amino acids using a UV detector at a wavelength of

approximately 360 nm.

Identification: Identify the N-terminal DNP-amino acid by comparing its retention time to that

of the standards.

Data Presentation
Table 1: Quantitative Parameters of the Sanger's N-Terminal Sequencing Method
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Parameter Value/Range Notes

Reaction Yield (Derivatization) 73% - 99%

The yield of DNP-amino acid

formation can vary depending

on the specific amino acid.[5]

Recovery after Hydrolysis Variable

Recovery can be affected by

the stability of the DNP-amino

acid during acid hydrolysis.

Sensitivity Picomole to Nanomole range

Dependent on the detection

method (HPLC is more

sensitive than TLC). A similar

method using a different

derivatizing agent has a

detection limit of 5-10

picomoles.[6]

Detection Wavelength (HPLC) ~360 nm

Optimal wavelength for

detecting the DNP

chromophore.
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Start: Peptide Sample

Step 1: Derivatization with FDNB
(pH 8.5-9.0, Room Temp, 1-2h)

Wash with Diethyl Ether
(Remove excess FDNB)

Step 2: Acid Hydrolysis
(6 M HCl, 110°C, 12-24h)

Dry Hydrolysate
(Remove HCl)

Step 3: Identification of DNP-Amino Acid

TLC Analysis

Qualitative

HPLC Analysis

Quantitative

End: N-Terminal Amino Acid Identified
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Caption: Experimental workflow for N-terminal peptide sequencing using Sanger's reagent.
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Derivatization Acid Hydrolysis
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(DNP-NH-CHR₁-COOH)

Free Amino Acids
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Caption: Chemical reaction pathway of Sanger's N-terminal sequencing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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